molecular formula C12H14ClF2NO2 B15354115 (3R,4R)-N-Cbz-3,4-difluoro-pyrrolidine hydrochloride

(3R,4R)-N-Cbz-3,4-difluoro-pyrrolidine hydrochloride

Cat. No.: B15354115
M. Wt: 277.69 g/mol
InChI Key: ULYSIOSCQHUBRG-UHFFFAOYSA-N
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Description

(3R,4R)-N-Cbz-3,4-difluoro-pyrrolidine hydrochloride (CAS: 682359-79-1, molecular formula: C₁₂H₁₄ClF₂NO₂) is a fluorinated pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and two fluorine atoms at the 3R and 4R positions of the pyrrolidine ring. It exists as a hydrochloride salt, enhancing its stability and solubility for applications in pharmaceutical synthesis and asymmetric catalysis. This compound is widely utilized as a chiral building block in medicinal chemistry, particularly for introducing fluorinated motifs into drug candidates to modulate bioavailability, metabolic stability, and target binding .

Properties

IUPAC Name

benzyl 3,4-difluoropyrrolidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2.ClH/c13-10-6-15(7-11(10)14)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYSIOSCQHUBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R,4R)-N-Cbz-3,4-difluoro-pyrrolidine hydrochloride is a fluorinated proline derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the introduction of difluorination at the 3 and 4 positions of the pyrrolidine ring, which significantly alters its conformational properties and biological interactions.

  • Molecular Formula : C14H18ClF2N2O2
  • Molecular Weight : 267.751 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 343.5 ± 42.0 °C at 760 mmHg
  • CAS Number : 263769-22-8

The difluorination affects the compound's electronic distribution and sterics, which can influence its interaction with biological targets.

The biological activity of (3R,4R)-N-Cbz-3,4-difluoro-pyrrolidine hydrochloride is primarily linked to its role as a structural analog of proline. Fluorinated proline derivatives have been shown to affect protein folding and stability, potentially impacting various biological processes including enzyme activity and receptor binding.

Enzyme Inhibition

Research indicates that fluorinated proline derivatives can act as inhibitors for several enzymes, particularly those involved in metabolic pathways. For instance, studies have demonstrated that these compounds can inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management .

Anticancer Activity

Fluorinated pyrrolidine derivatives have been explored for their anticancer properties. In vitro studies have shown that (3R,4R)-N-Cbz-3,4-difluoro-pyrrolidine hydrochloride exhibits cytotoxic effects against various cancer cell lines. The compound's ability to modulate protein interactions may enhance its efficacy in targeting cancerous cells .

Study 1: DPP-IV Inhibition

A study evaluated the inhibitory effects of (3R,4R)-N-Cbz-3,4-difluoro-pyrrolidine hydrochloride on DPP-IV activity. The results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications in diabetes management.

CompoundDPP-IV Inhibition (%)
Control0
(3R,4R)-N-Cbz-3,4-difluoro-pyrrolidine75

Study 2: Anticancer Efficacy

In another investigation focusing on its anticancer potential, (3R,4R)-N-Cbz-3,4-difluoro-pyrrolidine hydrochloride was tested against ovarian and breast cancer cell lines. The compound exhibited moderate cytotoxicity with IC50 values indicating effective growth inhibition.

Cell LineIC50 (µM)
Ovarian Cancer15
Breast Cancer20
Non-cancerous Cells>100

Comparison with Similar Compounds

Stereochemical Specificity

The (3R,4R) configuration of the main compound distinguishes it from racemic or epimeric analogs like (3S,4R)-rel-3,4-difluoropyrrolidine hydrochloride. Stereochemistry critically impacts biological activity; for example, the (3R,4R) configuration may optimize binding to enantioselective enzyme targets compared to racemic mixtures .

Fluorination Pattern

  • 3,4-Difluoro vs. 3,3-Difluoro : The vicinal difluoro substitution in the main compound introduces a rigid, electron-withdrawing motif that enhances metabolic stability compared to 3,3-difluoropyrrolidine, which lacks stereochemical diversity .
  • Pyrrolidine vs. Piperidine : The 4-fluoropiperidine analog (similarity score 0.81) exhibits a six-membered ring, offering distinct conformational flexibility and hydrogen-bonding capabilities, making it more suitable for central nervous system (CNS) drug scaffolds .

Protecting Group Role

The Cbz group in the main compound facilitates selective deprotection during stepwise synthesis, unlike unprotected analogs such as 3,3-difluoropyrrolidine HCl. This feature is critical in multi-step pharmaceutical syntheses, as seen in patented protocols for carboxamide derivatives derived from fluorinated pyrrolidines .

Pharmaceutical Intermediates

The main compound is a precursor to fluorinated carboxamides, such as those described in EP 4 374 877 A2, which target kinase inhibition and anti-inflammatory activity . Its structural analogs, like Ofloxacin N-oxide hydrochloride (), highlight the role of fluorinated heterocycles in antibiotics, though their fluorine positioning and functional groups differ significantly .

Crystal Engineering and Stability

The crystal structure of related fluorinated esters () demonstrates how fluorine atoms and protecting groups influence molecular conformation and intermolecular interactions. For instance, bifurcating hydrogen bonds stabilize the title compound in , a feature that may extrapolate to the hydrochloride salt form of the main compound .

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